molecular formula C21H26O3 B14653453 (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate CAS No. 51631-13-1

(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate

Cat. No.: B14653453
CAS No.: 51631-13-1
M. Wt: 326.4 g/mol
InChI Key: RQKFRTQJOKKEGL-UHFFFAOYSA-N
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Description

(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is an organic compound that features a benzylfuran moiety linked to a diethylpentenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of benzylfuran with a halogenated diethylpentenoate under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylfuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Shares the furan ring but lacks the ester functionality.

    Benzylfuran: Similar structure but without the diethylpentenoate ester.

    Furan-3-ylmethyl esters: Similar ester functionality but different aromatic moiety.

Uniqueness

(5-Benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate is unique due to the combination of the benzylfuran and diethylpentenoate ester, which imparts distinct chemical and biological properties

Properties

CAS No.

51631-13-1

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl 2,3-diethylpent-3-enoate

InChI

InChI=1S/C21H26O3/c1-4-18(5-2)20(6-3)21(22)24-15-17-13-19(23-14-17)12-16-10-8-7-9-11-16/h4,7-11,13-14,20H,5-6,12,15H2,1-3H3

InChI Key

RQKFRTQJOKKEGL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=CC)CC)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2

Origin of Product

United States

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